N-(2-fluorophenyl)azocane-1-carboxamide
Description
N-(2-fluorophenyl)azocane-1-carboxamide is a synthetic organic compound characterized by an azocane (an 8-membered nitrogen-containing heterocycle) backbone linked via a carboxamide group to a 2-fluorophenyl moiety. The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and binding affinity to biological targets, a common strategy in medicinal chemistry.
Properties
IUPAC Name |
N-(2-fluorophenyl)azocane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-12-8-4-5-9-13(12)16-14(18)17-10-6-2-1-3-7-11-17/h4-5,8-9H,1-3,6-7,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDKFYOOHIXNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs of N-(2-fluorophenyl)azocane-1-carboxamide include:
Key Observations :
- Fluorine Position : The ortho fluorine in the target compound contrasts with para-fluorinated analogs (e.g., 7c in ), which may alter steric and electronic interactions with biological targets .
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